Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate aldehydes with ethyl acetoacetate and urea in the presence of a catalyst. The reaction is usually carried out in ethanol under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more stringent purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrido derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce tetrahydropyrido derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-inflammatory agent.
Biology: The compound’s derivatives have been evaluated for their antimicrobial and anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, the compound has been shown to inhibit the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells. Additionally, it interacts with active residues of ATF4 and NF-kB proteins, leading to the inhibition of ER stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid: This compound shares a similar pyrimidine core but differs in its functional groups and biological activities.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but includes a substituted phenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
38326-36-2 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)8-7-12-9-5-3-4-6-13(9)10(8)14/h7H,2-6H2,1H3 |
InChI Key |
GRBTZPKCTXIBMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2CCCCN2C1=O |
Origin of Product |
United States |
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